molecular formula C15H14FN3O3 B11121569 2-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide

2-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11121569
M. Wt: 303.29 g/mol
InChI Key: GCCRVRARHARRAN-VCHYOVAHSA-N
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Description

2-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the fluoro group and the furan ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide
  • 2-Chloro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide

Uniqueness

2-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interactions with biological targets compared to its bromo and chloro analogs.

Properties

Molecular Formula

C15H14FN3O3

Molecular Weight

303.29 g/mol

IUPAC Name

2-fluoro-N-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C15H14FN3O3/c1-10(13-7-4-8-22-13)18-19-14(20)9-17-15(21)11-5-2-3-6-12(11)16/h2-8H,9H2,1H3,(H,17,21)(H,19,20)/b18-10+

InChI Key

GCCRVRARHARRAN-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1F)/C2=CC=CO2

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC=CC=C1F)C2=CC=CO2

solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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